1-Bromo-4-(difluoromethoxy)benzene

Catalog No.
S755498
CAS No.
5905-69-1
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(difluoromethoxy)benzene

CAS Number

5905-69-1

Product Name

1-Bromo-4-(difluoromethoxy)benzene

IUPAC Name

1-bromo-4-(difluoromethoxy)benzene

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H

InChI Key

ORIYZUFTROJBQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)F)Br

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Br
  • Intermediate in Organic Synthesis

    The presence of a reactive bromine and a difluoromethoxy group makes 1-Bromo-4-(difluoromethoxy)benzene a potential intermediate for the synthesis of more complex molecules. Organic chemists can utilize the bromine group for substitution reactions and the difluoromethoxy group for coupling reactions to create new molecular structures ().

  • Material Science Applications

    Aromatic fluorinated compounds like 1-Bromo-4-(difluoromethoxy)benzene can be useful in material science research due to the unique properties imparted by the fluorine atoms. These properties can include improved thermal stability, electrical conductivity, and water repellency ().

  • Radiopharmaceutical Chemistry

    The radioisotope Br-80 can be used to create a radioactive analogue of 1-Bromo-4-(difluoromethoxy)benzene. Radiolabeled molecules like this can be used in various scientific applications, such as positron emission tomography (PET) for medical imaging ().

1-Bromo-4-(difluoromethoxy)benzene has the molecular formula C7H5BrF2O and a CAS number of 5905-69-1. This compound features a benzene ring substituted with a bromo group and a difluoromethoxy group. The presence of the difluoromethoxy group imparts distinct chemical properties that make it valuable in various

As mentioned earlier, there's no documented research on the specific mechanism of action of 1-Bromo-4-(difluoromethoxy)benzene. Its potential role lies in its use as a precursor molecule for the synthesis of compounds with various functionalities.

  • Likely irritant to skin and eyes. Standard lab safety protocols for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Potential respiratory irritant. Avoid inhalation of vapors.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group, making it reactive towards nucleophiles.
  • Direct Arylation: It participates in direct arylation reactions with heteroarenes, yielding products in good to high yields under palladium-catalyzed conditions .
  • Aryne Formation: The compound can be transformed into arynes through elimination reactions, which can then be intercepted to form various derivatives.

While specific biological activities of 1-bromo-4-(difluoromethoxy)benzene are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Its derivatives have been studied for potential therapeutic applications, particularly in medicinal chemistry where they may act as CCR5 antagonists or have other bioactive roles.

Several synthesis methods for 1-bromo-4-(difluoromethoxy)benzene have been reported:

  • Halogenation Reactions: It can be synthesized through halogenation of appropriate precursors using brominating agents.
  • Metal-Catalyzed Reactions: The compound can be produced via palladium-catalyzed cross-coupling reactions involving difluoromethoxy-containing substrates .
  • Functional Group Transformations: Subsequent modifications of simpler aromatic compounds can yield this compound through functional group transformations.

The unique properties of 1-bromo-4-(difluoromethoxy)benzene lend it to various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential use in drug development, particularly in targeting specific biological pathways.
  • Material Science: The compound may also find utility in the development of advanced materials due to its unique electronic properties.

Studies involving interaction with other compounds reveal that 1-bromo-4-(difluoromethoxy)benzene can effectively couple with various heteroarenes. This reactivity is significant for creating complex molecular architectures that could lead to novel materials or pharmaceuticals . The interactions often yield products with high efficiency and selectivity.

Several compounds share structural similarities with 1-bromo-4-(difluoromethoxy)benzene. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2-chloro-4-(difluoromethoxy)benzeneC7H4BrClF2OContains both bromo and chloro substituents
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzeneC7H3BrF4OFeatures trifluoromethoxy instead of difluoromethoxy
1-Bromo-4-(difluoromethyl)benzeneC7H6BrF2Differs by having a difluoromethyl group instead of difluoromethoxy

The presence of the difluoromethoxy group distinguishes 1-bromo-4-(difluoromethoxy)benzene from its analogs, impacting its reactivity and potential applications in organic synthesis and medicinal chemistry.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Difluoromethoxy)bromobenzene

Dates

Modify: 2023-08-15

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